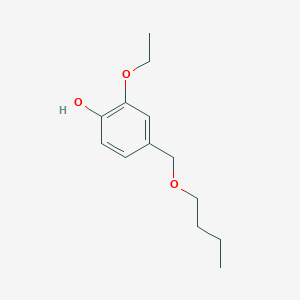
4-(Butoxymethyl)-2-ethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butoxymethyl)-2-ethoxyphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a butoxymethyl group and an ethoxy group attached to a phenol ring. This compound is known for its applications in various fields, including cosmetics, personal care products, and as a chemical intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butoxymethyl)-2-ethoxyphenol typically involves the alkylation of 4-hydroxy-3-ethoxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-(Butoxymethyl)-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated phenols.
Aplicaciones Científicas De Investigación
4-(Butoxymethyl)-2-ethoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the phenolic structure.
Medicine: Investigated for its potential use in drug formulations as a stabilizing agent.
Industry: Utilized in the formulation of cosmetics and personal care products for its fragrance and conditioning properties.
Mecanismo De Acción
The mechanism of action of 4-(Butoxymethyl)-2-ethoxyphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. This property is particularly useful in preventing oxidative damage in biological systems and in stabilizing formulations in the cosmetic industry.
Comparación Con Compuestos Similares
Similar Compounds
4-(Butoxymethyl)-2-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.
4-(Butoxymethyl)phenol: Lacks the ethoxy group, making it less soluble in organic solvents.
2-Ethoxy-4-methylphenol: Contains a methyl group instead of a butoxymethyl group.
Uniqueness
4-(Butoxymethyl)-2-ethoxyphenol is unique due to the combination of the butoxymethyl and ethoxy groups, which confer specific solubility and reactivity properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Propiedades
Número CAS |
233255-43-1 |
|---|---|
Fórmula molecular |
C13H20O3 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
4-(butoxymethyl)-2-ethoxyphenol |
InChI |
InChI=1S/C13H20O3/c1-3-5-8-15-10-11-6-7-12(14)13(9-11)16-4-2/h6-7,9,14H,3-5,8,10H2,1-2H3 |
Clave InChI |
OEKTUVAECLQJIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC1=CC(=C(C=C1)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B14242063.png)
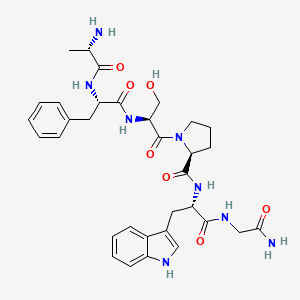
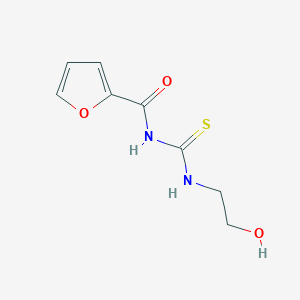
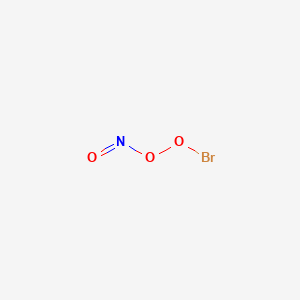
![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B14242103.png)

![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)
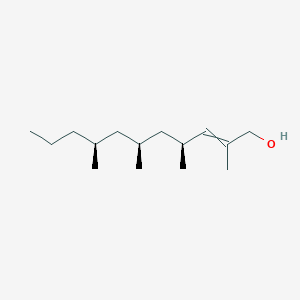
![[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol](/img/structure/B14242121.png)
![N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14242128.png)
